5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine
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Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine is a chemical compound that has recently gained significant attention in the world of scientific research. It is a heterocyclic compound containing nitrogen atoms, which makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities.
Mode of Action
It is suggested that similar compounds may influence the release of acetylcholine at the cholinergic synapsis in vertebrates, permitting neural pulses’ transmission to post cholinergic synapsis .
Biochemical Pathways
It is suggested that similar compounds may act as inhibitors by placing them in the active center of the target protein, with the subsequent calculation of interactions .
Result of Action
It is suggested that similar compounds may show a dose-dependent increase in mda concentration .
Biochemical Analysis
Biochemical Properties
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is crucial for its biochemical activity, as it can modulate cell death pathways and inflammation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of RIPK1 can lead to reduced necroptosis, thereby protecting cells from inflammatory damage . Additionally, this compound may affect other signaling pathways involved in cell survival and apoptosis, highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to RIPK1, it inhibits the kinase activity, preventing the phosphorylation events necessary for necroptosis . This inhibition can alter gene expression patterns and cellular responses, ultimately affecting cell fate. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a biochemical tool and therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under standard storage conditions, but its activity may degrade over extended periods . Long-term exposure to this compound in vitro and in vivo can lead to sustained inhibition of necroptosis and reduced inflammatory responses, demonstrating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cell death and inflammation. The compound’s inhibition of RIPK1 affects metabolic flux and metabolite levels, altering cellular energy balance and stress responses . Understanding these metabolic interactions is essential for elucidating the compound’s full biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . The compound’s distribution patterns are critical for its effectiveness in targeting specific cellular processes and tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its localization is vital for optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired compound .
Chemical Reactions Analysis
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine can be compared with other similar compounds, such as:
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrazole ring structure but with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features additional nitrogen atoms in its ring structure
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBLPTQRXZLUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.